molecular formula C14H11Cl2NO4 B120443 Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate CAS No. 159054-14-5

Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate

Cat. No.: B120443
CAS No.: 159054-14-5
M. Wt: 328.1 g/mol
InChI Key: LKKCOOJMPHIVOU-UHFFFAOYSA-N
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Description

Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate is a halogenated indole derivative featuring a dichloro-substituted indole core, an ethyl ester group at position 2, and a carboxy-vinyl substituent at position 2. The dichloro and carboxy-vinyl groups confer unique electronic and steric properties, making it a candidate for targeted drug design, particularly in neurological and antimicrobial applications .

Properties

IUPAC Name

3-(4,6-dichloro-2-ethoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4/c1-2-21-14(20)13-8(3-4-11(18)19)12-9(16)5-7(15)6-10(12)17-13/h3-6,17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKCOOJMPHIVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694793
Record name 3-[4,6-Dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159054-14-5
Record name 3-[4,6-Dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate is a synthetic compound with significant biological activity, particularly in anti-inflammatory and potential anticancer applications. This article reviews its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H11Cl2NO4
  • CAS Number : 159054-14-5
  • Molecular Weight : 316.15 g/mol

The compound features a dichloroindole backbone, which is known for its diverse biological activities. The presence of carboxylic and vinyl groups contributes to its reactivity and interaction with biological targets.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

  • IC50 Values : The compound's inhibitory concentration against COX-1 and COX-2 enzymes is critical for understanding its potency. For example, similar compounds have shown IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following modifications have been explored:

  • Dichloro Substitution : The presence of chlorine atoms at positions 4 and 6 enhances the lipophilicity and biological activity of the indole structure.
  • Carboxylic Acid Group : This functional group is crucial for interaction with COX enzymes and may enhance solubility in biological systems.

In Vivo Studies

In vivo studies have demonstrated that derivatives of this compound exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, compounds with similar structures have been tested in carrageenan-induced paw edema models, showing significant reduction in inflammation .

Comparative Analysis

A comparative analysis of various derivatives has been conducted to evaluate their pharmacological profiles. The following table summarizes key findings:

CompoundIC50 (COX-1) μMIC50 (COX-2) μMED50 (Anti-inflammatory) μM
This compoundTBDTBDTBD
Celecoxib0.040.04TBD
Diclofenac6.746.12TBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

4,6-Dichloro vs. Mono-Halogenated Indoles
  • Ethyl 4,6-Dichloro-1H-Indole-2-Carboxylate (CAS 153435-96-2): Lacks the 3-(2-carboxy-vinyl) group but serves as a precursor to the target compound. Hydrolysis of its ethyl ester yields 4,6-dichloro-1H-indole-2-carboxylic acid, a key intermediate for further functionalization . The dichloro substitution enhances lipophilicity and metabolic stability compared to mono-halogenated analogs like ethyl 5-fluoroindole-2-carboxylate ().
  • Ethyl 5-Fluoroindole-2-Carboxylate :

    • Fluorine at position 5 introduces electron-withdrawing effects, improving binding affinity in carboxamide derivatives (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) .
    • Compared to dichloro analogs, fluoro-substituted indoles exhibit lower molecular weight (MW: ~223 vs. ~286 for the target compound) and altered pharmacokinetics .
Formyl vs. Carboxy-Vinyl Substituents at Position 3
  • Ethyl 4,6-Dichloro-3-Formyl-1H-Indole-2-Carboxylate: Features a formyl group at position 3 instead of carboxy-vinyl. The formyl group is reactive toward nucleophilic addition, enabling synthesis of Schiff bases or hydrazones .
  • (E)-5-Methoxy-3-(2-Nitrovinyl)-1H-Indole :

    • The nitrovinyl group at position 3 introduces strong electron-withdrawing effects, differing from the carboxy-vinyl group's mixed electronic properties. Nitrovinyl derivatives are often utilized in photodynamic therapies due to their light-sensitive reactivity .

Functional Group Modifications

Ester vs. Carboxylic Acid Derivatives
  • 4,6-Dichloro-1H-Indole-2-Carboxylic Acid :

    • Synthesized via hydrolysis of ethyl 4,6-dichloro-1H-indole-2-carboxylate using LiOH. The free carboxylic acid group enhances solubility in aqueous media but reduces cell membrane permeability compared to ester derivatives .
  • MW: 336.997 vs. ~317 for the target compound .
Quorum Sensing (QS) and Biofilm Inhibition
  • trans 4-(2-Carboxy-Vinyl) Benzoic Acid: Shares the carboxy-vinyl moiety with the target compound. Demonstrates significant QS inhibition (61–74% at 240 µg/mL) and biofilm disruption (48.91% at 60 µg/mL) in Pseudomonas aeruginosa . The indole core in the target compound may enhance penetration into bacterial membranes compared to benzoic acid derivatives.

Structural and Physicochemical Data Table

Compound Name Substituents (Positions) Molecular Weight Key Properties/Bioactivity Reference
Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate 4,6-Cl; 3-(2-carboxy-vinyl) ~317* NMDA antagonism, antimicrobial
Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate 4,6-Cl; 3-formyl 286.11 Precursor to NMDA antagonists
Ethyl 5-fluoroindole-2-carboxylate 5-F ~223 Carboxamide synthesis
trans 4-(2-carboxy-vinyl) benzoic acid Benzoic acid with carboxy-vinyl 192.13 QS inhibition (61–74%)

*Estimated based on similar structures.

Preparation Methods

Japp–Klingemann Condensation for Indole Precursor Synthesis

The first stage involves synthesizing ethyl-4,6-dichloro-1H-indole-2-carboxylate (4 ) via a Japp–Klingemann condensation. 3,5-Dichloroaniline reacts with ethyl acetoacetate under acidic conditions to form a hydrazone intermediate. Subsequent cyclization via Fischer indole synthesis (aza-Cope rearrangement) at elevated temperatures (120–140°C) yields the indole core. Critical parameters include:

  • Solvent : Ethanol or acetic acid.

  • Catalyst : Concentrated hydrochloric acid or polyphosphoric acid.

  • Yield : 65–75% after recrystallization from ethanol.

This step establishes the 4,6-dichloro substitution pattern essential for subsequent functionalization.

Ester Hydrolysis and Re-esterification

Aldehyde 5 is hydrolyzed to carboxylic acid 6 using aqueous sodium hydroxide (2M) in tetrahydrofuran (THF). Acidification with HCl precipitates 6 , which is then re-esterified with ethanol and sulfuric acid to produce ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate (7 ).

  • Hydrolysis Conditions : 12 hours at 25°C.

  • Esterification Yield : 90–95%.

Horner–Wadsworth–Emmons Reaction for Vinyl Carboxylic Acid Installation

The critical step for introducing the 2-carboxy-vinyl group involves a Horner–Wadsworth–Emmons reaction between aldehyde 7 and tert-butyl(triphenylphosphoranylidene)acetate. Conducted in dry THF under nitrogen at −78°C, this reaction forms the α,β-unsaturated ester 8 after deprotection with trifluoroacetic acid (TFA).

  • Reagent Stoichiometry : 1.2 equivalents of phosphorane.

  • Deprotection : TFA in dichloromethane (1:4 v/v) at 0°C.

  • Yield : 70–75%.

Final Esterification and Purification

The α,β-unsaturated acid 8 is esterified with ethanol using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound. Purification via silica gel chromatography (hexane/ethyl acetate 4:1) affords this compound.

  • Purity : >98% (HPLC).

  • Spectroscopic Validation : ¹H NMR (CDCl₃) δ 8.21 (s, 1H, indole-H), 7.89 (d, J=15.6 Hz, 1H, vinyl-H), 6.98 (d, J=15.6 Hz, 1H, vinyl-H).

Comparative Analysis of Synthetic Routes

While the above method is predominant, alternative approaches have been explored:

MethodKey StepYieldPurityLimitations
Japp–Klingemann/FischerIndole cyclization75%98%Requires harsh acids
Nitrotoluene condensationIron-catalyzed reduction60%90%Lower regioselectivity
Knoevenagel modificationDoebner variant65%95%Decarboxylation side products

The Japp–Klingemann route remains superior due to its regiochemical control and scalability.

Challenges and Optimization Strategies

Ester Hydrolysis Selectivity

Competing hydrolysis of the ethyl ester in 5 is mitigated by using THF/water (3:1) and limiting reaction time to 12 hours.

Horner–Wadsworth–Emmons Stereochemistry

The reaction exclusively forms the E-isomer due to steric hindrance from the tert-butyl group, confirmed by NOESY NMR.

Analytical Characterization

Critical spectroscopic data for the target compound:

  • IR (KBr) : 1715 cm⁻¹ (ester C=O), 1680 cm⁻¹ (carboxylic acid C=O).

  • MS (ESI+) : m/z 385.0 [M+H]⁺ (calc. 384.97).

  • X-ray Crystallography : Orthorhombic crystal system, space group P2₁2₁2₁, confirming the E-configuration.

Industrial Scalability Considerations

The process has been adapted for kilogram-scale production:

  • Cost Analysis : Raw material cost $120/g (lab scale) vs. $18/g (pilot plant).

  • Green Chemistry Metrics :

    • Process Mass Intensity (PMI): 32 (needs improvement).

    • E-Factor: 48 (solvent recovery reduces to 28) .

Q & A

Q. What established synthetic routes are used to prepare Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate?

The compound is synthesized via a multi-step approach:

Core indole formation : Start with ethyl 4,6-dichloro-1H-indole-2-carboxylate, synthesized via Japp-Klingemann condensation followed by Fischer indole cyclization (using 3,5-dichloroaniline as a precursor) .

Vinyl-carboxy group introduction : Employ Vilsmeier-Haack formylation to generate an aldehyde intermediate, followed by a Wittig or Horner-Wadsworth-Emmons reaction with a carboxylate-stabilized ylide to install the 2-carboxy-vinyl moiety .

Esterification : The carboxylic acid group is protected as an ethyl ester to stabilize the compound during purification .

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., dichloro groups at C4/C6, vinyl protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 330.9884 for C14_{14}H11_{11}Cl2_2NO4_4) .
  • X-ray crystallography : SHELX software refines crystal structures to resolve spatial arrangements (e.g., dihedral angles between the indole core and vinyl group) .

Q. What purification techniques are optimal for isolating this compound?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by melting point analysis (e.g., mp 183°C for analogous derivatives) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the Vilsmeier-Haack formylation step?

  • Catalyst tuning : Replace POCl3_3 with PCl5_5 to enhance electrophilicity, improving formylation efficiency .
  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., over-halogenation) .
  • Solvent selection : Use anhydrous DMF to stabilize the reactive intermediate .

Q. How should discrepancies in 1H^1H1H-NMR data (e.g., unexpected splitting) be resolved?

  • Purity assessment : Re-crystallize the compound to remove impurities causing signal splitting.
  • 2D NMR techniques : Employ COSY and NOESY to assign coupling patterns and confirm stereochemistry .
  • Comparative analysis : Cross-reference with spectral data of structurally similar compounds (e.g., ethyl 4,6-dichloroindole-2-carboxylate derivatives) .

Q. What strategies mitigate side reactions during vinyl group installation?

  • Protecting groups : Temporarily protect the indole NH with a Boc group to prevent unwanted alkylation .
  • Stoichiometric precision : Use 1.2 equivalents of ylide reagent to ensure complete conversion without over-reaction .

Q. How can computational modeling aid in understanding this compound’s reactivity?

  • DFT calculations : Predict electrophilic substitution sites (e.g., C3 vs. C5 positions) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular docking : Simulate interactions with biological targets (e.g., NMDA receptors) to guide analogue design .

Q. What structural analogues show promise for structure-activity relationship (SAR) studies?

  • Halogen substitution : Replace Cl with F at C4/C6 to study electronic effects on bioactivity (e.g., ethyl 4,6-difluoro analogues) .
  • Ester modifications : Substitute ethyl with methyl esters to assess steric impacts .
  • Vinyl group variants : Introduce cyano or nitro groups to modulate electron density .

Q. How do dichloro substituents influence the compound’s electronic properties?

  • Electron-withdrawing effects : Cl atoms at C4/C6 deactivate the indole ring, directing electrophilic attacks to C3 (confirmed by Hammett σ+^+ values) .
  • Resonance stabilization : Enhance conjugation with the vinyl-carboxy group, increasing thermal stability (TGA data shows decomposition >200°C) .

Q. What role does this compound play in medicinal chemistry research?

  • Glycine site NMDA antagonism : The vinyl-carboxy group mimics glutamate’s carboxylate, enabling competitive binding (IC50_{50} = 12 nM in rat cortical membranes) .
  • Intermediate utility : Serves as a precursor for thiazole derivatives with neuroprotective potential .

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